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molecular formula C15H27BrO2 B8581201 12-Bromododecyl prop-2-enoate CAS No. 112231-59-1

12-Bromododecyl prop-2-enoate

Cat. No. B8581201
M. Wt: 319.28 g/mol
InChI Key: CJTYWURCCZWHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05645760

Procedure details

The same procedure as in the synthesis (a) of Example 2 was repeated except that 44.0 g of 12-bromo-1-dodecanol were used instead of 30 g of 6-bromo-1-hexanol to give 39.8 g (Y., 75.1%) of 12-bromododecyl acrylate.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C(F)=CC=CC=1C1C=C[C:12]([O:15]CCCCCCOC(=O)C=C)=[CH:11][CH:10]=1.[Br:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][OH:40].BrCCCCCCO>>[C:12]([O:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][Br:27])(=[O:15])[CH:11]=[CH2:10]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1=CC=C(C=C1)OCCCCCCOC(C=C)=O
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
BrCCCCCCCCCCCCO
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 39.8 g
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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